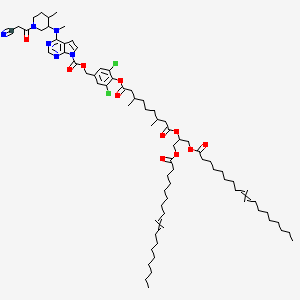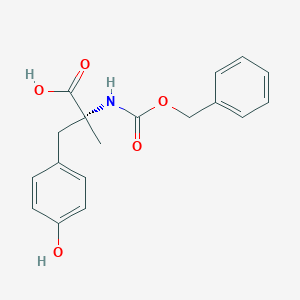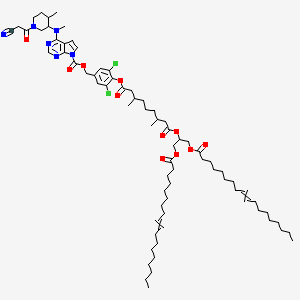
Lysostaphin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysostaphin is a 27 KDa glycylglycine endopeptidase, an antibacterial enzyme capable of cleaving the crosslinking pentaglycine bridges found in the cell wall peptidoglycan of certain staphylococci . It was first isolated from a culture of Staphylococcus simulans by Schindler and Schuhardt in 1964 . This compound functions as a bacteriocin (antimicrobial) against Staphylococcus aureus, making it a highly effective agent against both actively growing and quiescent bacteria .
Métodos De Preparación
Lysostaphin is synthesized as a preproenzyme of 493 amino acids, initiated into the secretory pathway by an N-terminal leader peptide of 36 amino acids . The proenzyme is released into the culture medium and contains 15 tandem repeats of 13 amino acid length at the N-terminal end . Industrial production methods involve recombinant expression for low-cost production and in situ biocontrol .
Análisis De Reacciones Químicas
Lysostaphin undergoes specific enzymatic reactions due to its nature as a zinc metalloenzyme. It has activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase . The primary reaction involves cleaving the glycine-glycine bonds unique to the interpeptide cross-bridge of the Staphylococcus aureus cell wall . The major products formed from these reactions are di- and triglycine peptides .
Aplicaciones Científicas De Investigación
Lysostaphin has a wide range of scientific research applications:
Mecanismo De Acción
Lysostaphin exerts its effects by cleaving the pentaglycine cross-bridges in the peptidoglycan of the Staphylococcus aureus cell wall . This action is facilitated by its N-terminal catalytic domain, a zinc-dependent endopeptidase . The enzyme’s specificity is promoted by its C-terminal cell wall targeting domain, which selectively binds to the pentaglycine bridges .
Comparación Con Compuestos Similares
Lysostaphin is unique due to its specific lytic action against Staphylococcus aureus. Similar compounds include other bacteriocins produced by Gram-positive bacteria, such as lysozyme and other murein hydrolases . Compared to commonly used antibiotics like vancomycin, this compound demonstrates greater antibacterial activity in vitro .
Propiedades
Número CAS |
200443-93-2 |
|---|---|
Fórmula molecular |
C74H112Cl2N6O11 |
Peso molecular |
1332.6 g/mol |
Nombre IUPAC |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
Clave InChI |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13392310.png)
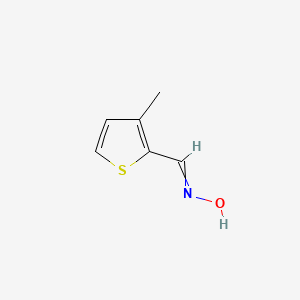
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13392323.png)
![(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B13392330.png)
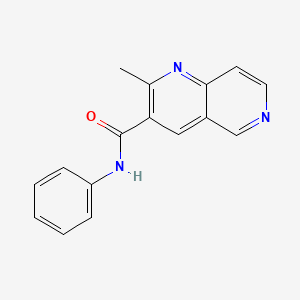
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
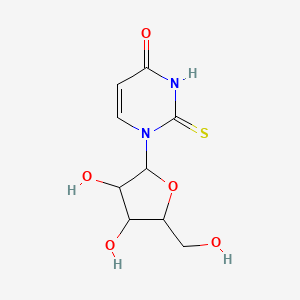
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)



